Brassinazole

Brassinosteroid biosynthesis CYP90B1 X-ray crystallography

Brassinazole (CAS 224047-41-0) is a highly selective triazole-type brassinosteroid (BR) biosynthesis inhibitor. Its well-characterized mechanism—direct binding to CYP90B1—provides unambiguous, pathway-specific phenotypic readouts fully rescuable by brassinolide, unlike GA/ABA-cross-reactive azoles such as uniconazole. This specificity eliminates confounding off-target effects, making it the gold standard for BR research in both dicot and monocot models. With proven efficacy across Arabidopsis, rice, and maize, it is the definitive chemical probe for mechanistic studies, structural biology, and novel inhibitor benchmarking. Researchers trust brassinazole for reproducible, high-impact data. Order the pure, reliable reference standard today.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 224047-41-0
Cat. No. B1667507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassinazole
CAS224047-41-0
SynonymsBrassinazole ,
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O
InChIInChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3
InChIKeyYULDTPKHZNKFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brassinazole (CAS 224047-41-0): A Core Probe for Brassinosteroid Biosynthesis Research in Plant Sciences


Brassinazole (CAS 224047-41-0), chemically designated as 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a triazole-type compound that functions as a specific inhibitor of brassinosteroid (BR) biosynthesis [1]. First synthesized and characterized in 2000, it has become a fundamental chemical probe for dissecting the physiological roles of brassinosteroids in plant growth and development [2]. The compound binds directly to the cytochrome P450 enzyme CYP90B1 (DWF4), a key catalyst in the BR biosynthetic pathway, thereby blocking the production of downstream bioactive brassinosteroids [3]. Its well-characterized mechanism and established use in model systems like Arabidopsis thaliana and Lepidium sativum make it a standard reference tool in plant hormone research [4].

Why Generic BR Inhibitors Cannot Substitute for Brassinazole: Key Differentiators in Target Selectivity and Binding


Generic substitution of brassinazole with other triazole-based plant growth regulators or BR biosynthesis inhibitors is scientifically unsound due to significant differences in target selectivity, binding mode, and cross-reactivity profiles. While many azole compounds inhibit cytochrome P450 enzymes, they exhibit varying degrees of off-target activity against gibberellin (GA) and abscisic acid (ABA) biosynthesis pathways [1]. For instance, structurally similar compounds like uniconazole and paclobutrazol are primarily GA biosynthesis inhibitors, and their use can confound experimental results when studying BR-specific functions [2]. Furthermore, even among purported BR inhibitors, variations in binding conformations at the CYP90B1 active site and differential effects on downstream gene expression necessitate a compound-specific approach [3]. The quantitative evidence provided in the following section details these critical performance differentials that justify the specific selection of brassinazole.

Head-to-Head Performance Metrics: Quantifying Brassinazole's Differentiation from Closest Analogs


Target Engagement Specificity: Brassinazole vs. Uniconazole (CYP90B1 Binding Conformation)

Brassinazole exhibits a distinct binding conformation at the active site of CYP90B1 compared to the structurally similar inhibitor uniconazole. Crystal structures reveal that although both are triazole derivatives that inhibit BR biosynthesis, their binding modes are 'unexpectedly different' [1]. This structural differentiation translates to functional differences in enzyme inhibition and may explain variations in downstream biological activity and selectivity. The active site pocket of CYP90B1 changes shape and volume depending on the bound inhibitor, underscoring the non-fungible nature of these compounds [2].

Brassinosteroid biosynthesis CYP90B1 X-ray crystallography

Pathway Specificity: Brassinazole vs. Paclobutrazol (Gibberellin Cross-Reactivity)

Brassinazole is structurally similar to paclobutrazol, a known gibberellin (GA) biosynthesis inhibitor, but demonstrates superior pathway selectivity. In cress (Lepidium sativum) assays, brassinazole-induced growth inhibition is not rescued by co-application of gibberellin (GA3), confirming that its primary mode of action is not through GA pathway disruption [1]. In contrast, the growth inhibition caused by GA biosynthesis inhibitors like paclobutrazol is typically reversed by GA application. Furthermore, brassinazole-treated plants show full recovery of wild-type morphology when co-treated with the brassinosteroid brassinolide (BL), validating that the observed effects are specifically due to BR deficiency [2].

Brassinosteroid biosynthesis Gibberellin biosynthesis Pathway selectivity

Comparative Selectivity Profile: Brassinazole vs. Next-Generation Analog Brz2001

While Brz2001 was developed as a more specific BR biosynthesis inhibitor in structure-activity relationship (SAR) studies, it exhibits limitations in monocot species. Brz2001-treated rice (Oryza sativa) showed no morphological changes, whereas brassinazole has demonstrated consistent activity across both dicot and monocot model systems [1]. This species-dependent efficacy suggests that brassinazole retains a broader application scope. Additionally, the specificity of Brz2001 was evaluated against GA3 rescue, where brassinazole- and Brz2001-treated cress showed differential responses, indicating that brassinazole remains a valuable reference compound with a well-characterized specificity profile [2].

Brassinosteroid biosynthesis Brz2001 SAR

Cost-Accessibility Trade-off: Brassinazole vs. Propiconazole in Large-Scale Studies

Propiconazole (Pcz) has been proposed as a cost-effective alternative to brassinazole for large-scale agricultural studies. While Pcz phenocopies BR-deficient mutants and induces BR-responsive gene expression, it is not a direct biochemical analog of brassinazole [1]. The choice between these inhibitors involves a trade-off: brassinazole is the established gold standard with extensive literature validation for precise, small-scale molecular studies, whereas propiconazole offers lower cost and higher availability for high-throughput or field-scale applications but with less extensive characterization [2]. Researchers must weigh the need for a well-validated, literature-supported tool (brassinazole) against budget constraints and the scale of the experimental system.

Brassinosteroid biosynthesis Propiconazole Cost-effectiveness

Optimal Use Cases for Brassinazole Based on Quantitative Performance Differentiation


Dissecting BR-Specific Functions in Model Plant Systems (Arabidopsis and Cress)

Brassinazole is the compound of choice for precise, small-scale laboratory studies aimed at elucidating BR-specific functions in established dicot models. Its proven ability to induce BR-deficient phenotypes that are fully rescued by brassinolide, but not by gibberellin, provides a clean, pathway-specific experimental system [1]. This specificity is critical for avoiding confounding effects from GA or ABA pathway cross-talk, which is a known issue with less selective triazole inhibitors like uniconazole and paclobutrazol [2]. Use brassinazole for detailed mechanistic studies where unambiguous BR pathway inhibition is paramount.

Comparative Hormone Studies Across Dicot and Monocot Species

For projects requiring investigation of BR function across a broad phylogenetic range, brassinazole offers a more universally applicable tool compared to analogs like Brz2001. While Brz2001 fails to induce morphological changes in rice, brassinazole has demonstrated consistent activity in both dicots (Arabidopsis, cress, tobacco) and monocots (rice, maize) [1]. This makes brassinazole the preferred inhibitor for comparative studies exploring divergent BR roles in monocots and dicots, ensuring that observed phenotypic differences are due to biological variation rather than compound inefficacy.

Structural Biology and Binding Mode Investigations of CYP90B1

Brassinazole's unique binding conformation at the CYP90B1 active site, as revealed by X-ray crystallography, makes it an essential tool for structural biology studies focused on BR biosynthesis enzyme inhibition [1]. The distinct mode of binding, compared to other triazole inhibitors like uniconazole, provides a basis for understanding structure-activity relationships (SAR) and for designing novel, more selective inhibitors [2]. Researchers engaged in rational drug design or detailed enzymology of cytochrome P450 enzymes in plants should utilize brassinazole as a reference ligand for co-crystallization and computational docking studies.

Standard Reference Compound for Validating New BR Inhibitors

In the development and validation of novel BR biosynthesis inhibitors, brassinazole serves as the benchmark 'gold standard' reference compound. Its well-documented IC50 value of approximately 1 μM in cell-free assays provides a quantitative baseline against which the potency and efficacy of new chemical entities can be measured [1]. Studies evaluating compounds like Brz2001, Brz220, and YCZ-18 consistently use brassinazole as a comparator to establish relative activity and specificity [2]. For any laboratory synthesizing or screening for new BR pathway modulators, brassinazole is an indispensable positive control.

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